magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate;hydrate
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Overview
Description
Magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate;hydrate is a chemical compound with the molecular formula C6H7MgO9P. It is commonly known as magnesium ascorbyl phosphate. This compound is a derivative of ascorbic acid (vitamin C) and is used in various applications due to its stability and beneficial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate;hydrate typically involves the reaction of ascorbic acid with magnesium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired product. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final compound in its hydrated form.
Industrial Production Methods
In industrial settings, the production of magnesium ascorbyl phosphate involves large-scale reactions in reactors equipped with precise temperature and pH control systems. The process includes the use of high-purity raw materials and advanced purification methods to ensure the quality and consistency of the final product. The compound is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Magnesium ascorbyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: It can be reduced back to ascorbic acid under certain conditions.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Dehydroascorbic acid derivatives.
Reduction: Ascorbic acid.
Substitution: Various alkylated or acylated derivatives of the compound.
Scientific Research Applications
Magnesium ascorbyl phosphate is widely used in scientific research due to its stability and beneficial properties. Some of its applications include:
Chemistry: Used as a stable form of vitamin C in various chemical reactions and formulations.
Biology: Employed in cell culture studies to investigate the effects of vitamin C on cellular processes.
Medicine: Utilized in dermatological formulations for its antioxidant properties and skin-brightening effects.
Industry: Incorporated into cosmetic products, pharmaceuticals, and food supplements for its stability and efficacy.
Mechanism of Action
The mechanism of action of magnesium ascorbyl phosphate involves its conversion to ascorbic acid in the body. Ascorbic acid acts as an antioxidant, neutralizing free radicals and protecting cells from oxidative damage. It also plays a role in collagen synthesis, enhancing skin elasticity and reducing the appearance of wrinkles. The compound’s molecular targets include enzymes involved in collagen production and pathways related to oxidative stress.
Comparison with Similar Compounds
Magnesium ascorbyl phosphate is unique due to its stability compared to other forms of vitamin C. Similar compounds include:
Sodium ascorbyl phosphate: Another stable derivative of ascorbic acid, used in similar applications.
Ascorbyl palmitate: A fat-soluble form of vitamin C, used in lipid-based formulations.
Calcium ascorbate: A buffered form of vitamin C, known for its gentle effect on the stomach.
Magnesium ascorbyl phosphate stands out due to its water solubility and stability, making it suitable for a wide range of applications in both aqueous and non-aqueous systems.
Properties
Molecular Formula |
C6H9MgO10P |
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Molecular Weight |
296.41 g/mol |
IUPAC Name |
magnesium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] phosphate;hydrate |
InChI |
InChI=1S/C6H9O9P.Mg.H2O/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;/h2,4,7-9H,1H2,(H2,11,12,13);;1H2/q;+2;/p-2/t2-,4+;;/m0../s1 |
InChI Key |
FDQIBYYUEFUCSN-YCWPWOODSA-L |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.O.[Mg+2] |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])O)O)O.O.[Mg+2] |
Origin of Product |
United States |
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